SHP099 hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

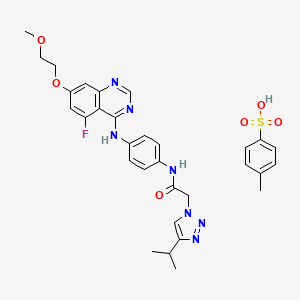

SHP099 was successfully loaded into multilayer films via host–guest interactions with poly-carboxymethyl-β-cyclodextrin (PβCD) for the purpose of localized delivery . Nuclear magnetic resonance spectroscopy confirmed the occurrence of this supramolecular assembly by identifying the interaction of specific terminal SHP099 protons with the protons of the CD .Molecular Structure Analysis

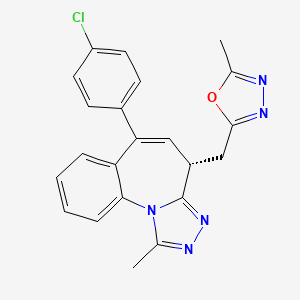

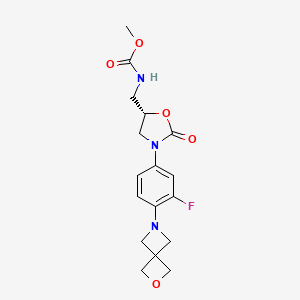

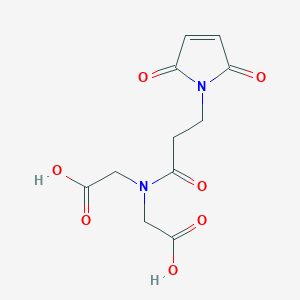

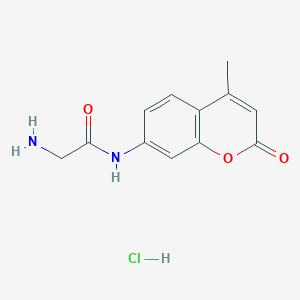

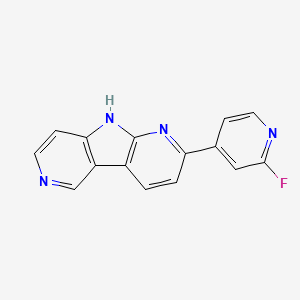

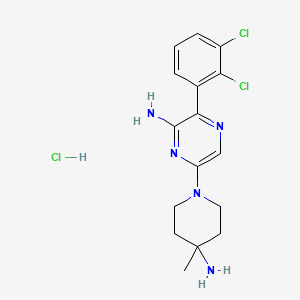

The molecular weight of SHP099 hydrochloride is 352.26 . The chemical structure can be found in various sources .Chemical Reactions Analysis

While specific chemical reactions involving SHP099 hydrochloride are not detailed in the search results, it is known that SHP099 hydrochloride is used as a reagent for the preparation of substituted piperidinylpyrazinamines and analogs for inhibiting the activity of SHP2 .Physical And Chemical Properties Analysis

SHP099 hydrochloride has a molecular weight of 352.26 . It is a solid substance .Wissenschaftliche Forschungsanwendungen

- SHP099 Intervention : Administering SHP099 to mice with ALI and sepsis alleviates ALI symptoms and improves survival rates. SHP099 acts as an allosteric inhibitor of SHP2, inhibiting excessive inflammation .

- Spontaneous Pulmonary Fibrosis : SHP2 deficiency also triggers pulmonary fibrosis by promoting epithelial cell apoptosis .

Acute Lung Injury (ALI) and Sepsis Treatment

Diabetes and Fibrosis Research

Allergic Inflammation and Immune Response

Wirkmechanismus

Target of Action

SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor . Its primary target is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) . SHP2 plays a crucial role in cell survival, tumorigenesis, and various inflammatory conditions .

Mode of Action

SHP099 hydrochloride acts as an allosteric inhibitor of SHP2 . It binds to SHP2, causing a conformational change that stabilizes SHP2 in its auto-inhibited state . This prevents SHP2 from interacting with its substrates and carrying out its phosphatase activity, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

SHP099 hydrochloride affects several biochemical pathways. It inhibits the SHP2-associated MAPK pathways, which are activated by lipopolysaccharide (LPS) . It also blocks both the PI3K and MEK intracellular signaling pathways . The inhibition of these pathways suppresses the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages .

Pharmacokinetics

SHP099 hydrochloride is orally bioavailable

Result of Action

The inhibition of SHP2 by SHP099 hydrochloride has several effects at the molecular and cellular levels. It suppresses the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages . In addition, it has been found to relieve acute lung injury (ALI) and significantly increase animal survival . It also shows potent anticancer activity at low concentrations in vivo .

Action Environment

The action of SHP099 hydrochloride can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can activate the SHP2-associated MAPK pathways

Safety and Hazards

Zukünftige Richtungen

SHP099 hydrochloride has shown potential in treating diseases. For instance, it has been found to relieve acute lung injury (ALI) and significantly increase animal survival in mice with ALI and sepsis . Future work will benefit from in vivo studies of this film architecture for a more thorough characterization of biocompatibility, anticancer efficacy, and pharmacokinetics of the incorporated SHP099 .

Eigenschaften

IUPAC Name |

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQHYRFUYAXWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

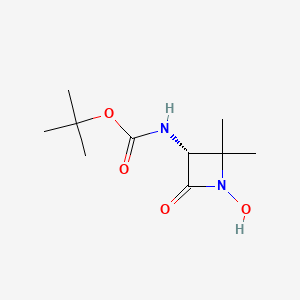

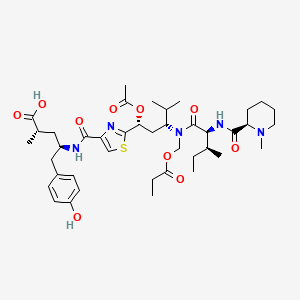

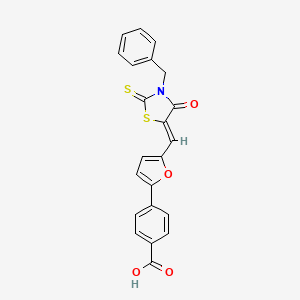

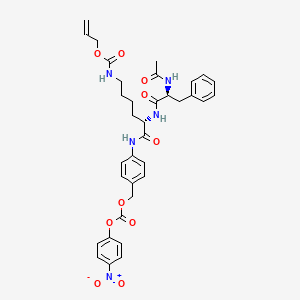

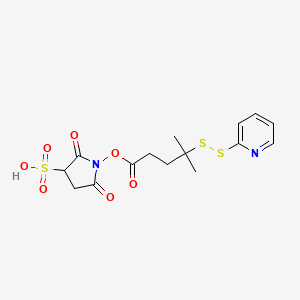

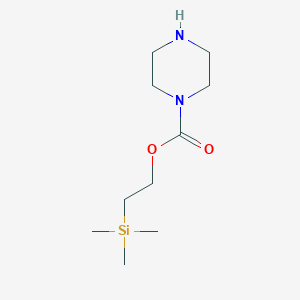

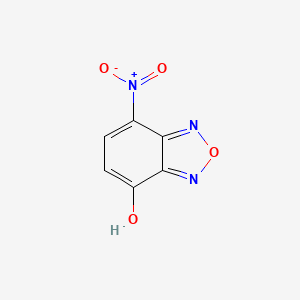

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.